molecular formula C17H24N2O B13764958 trans-Decahydro-8-benzamido-2-methylisoquinoline CAS No. 53525-90-9

trans-Decahydro-8-benzamido-2-methylisoquinoline

Cat. No.: B13764958
CAS No.: 53525-90-9
M. Wt: 272.4 g/mol
InChI Key: IJCPGHZBVADIGP-CWSLVUQWSA-N
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Description

trans-Decahydro-8-benzamido-2-methylisoquinoline: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its decahydro structure, which indicates the presence of ten hydrogen atoms, and a benzamido group attached to the isoquinoline core. The presence of a methyl group further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-8-benzamido-2-methylisoquinoline typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of phenylethylamines, which are substituted on the chain or the ring. The amine nitrogen is acylated and then cyclized to form the isoquinoline structure .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: trans-Decahydro-8-benzamido-2-methylisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans-Decahydro-8-benzamido-2-methylisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound can be used to study the interactions between isoquinoline derivatives and biological macromolecules, such as proteins and nucleic acids. It may also serve as a model compound for understanding the behavior of similar natural products.

Medicine: In medicine, this compound and its derivatives may have potential therapeutic applications. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of trans-Decahydro-8-benzamido-2-methylisoquinoline involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes.

Comparison with Similar Compounds

  • cis-Decahydro-8-benzamido-2-methylisoquinoline
  • trans-Octahydro-N-methylisoquinoline
  • cis-Octahydro-N-methylisoquinoline

Comparison: Compared to its similar compounds, trans-Decahydro-8-benzamido-2-methylisoquinoline has a unique combination of structural features, including the trans configuration and the presence of a benzamido group. These features contribute to its distinct chemical reactivity and biological activity. For example, the trans configuration may result in different steric interactions and binding affinities compared to the cis configuration .

Properties

CAS No.

53525-90-9

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide

InChI

InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15-,16?/m1/s1

InChI Key

IJCPGHZBVADIGP-CWSLVUQWSA-N

Isomeric SMILES

CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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